molecular formula C8H9BrClN B2881836 2-Bromo-6-chloro-3,4-dimethyl-aniline CAS No. 1420477-32-2

2-Bromo-6-chloro-3,4-dimethyl-aniline

Cat. No. B2881836
CAS RN: 1420477-32-2
M. Wt: 234.52
InChI Key: IAOZITVYIAPUDC-UHFFFAOYSA-N
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Description

“2-Bromo-6-chloro-3,4-dimethyl-aniline” is an aniline derivative . Anilines are organic compounds that consist of a phenyl group attached to an amino group. They are used as a precursor to many chemicals, including dyes, drugs, and plastics .


Synthesis Analysis

The synthesis of anilines involves several methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . For instance, 2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two methyl groups, a bromine atom, and a chlorine atom attached to it, along with an amino group .


Chemical Reactions Analysis

Anilines, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions and can be reduced to form other compounds .

Mechanism of Action

The mechanism of action of anilines depends on the specific reactions they are involved in. For instance, in a nucleophilic substitution reaction, the aniline acts as a nucleophile, donating a pair of electrons to an electrophile .

Safety and Hazards

Anilines can be hazardous. They may cause damage to organs through prolonged or repeated exposure. They can be harmful if swallowed or in contact with skin, and can cause skin and eye irritation .

properties

IUPAC Name

2-bromo-6-chloro-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-4-3-6(10)8(11)7(9)5(4)2/h3H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZITVYIAPUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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